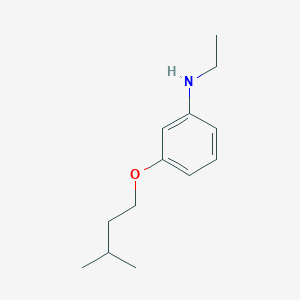

N-Ethyl-3-(isopentyloxy)aniline

Description

Contextualization of Aniline (B41778) Derivatives in Synthetic Organic Chemistry

Aniline and its derivatives are fundamental building blocks in the world of synthetic organic chemistry. sielc.comfoodb.ca As primary aromatic amines, they serve as versatile precursors for a vast array of more complex molecules. Their utility spans numerous industrial sectors, including the manufacturing of polymers, dyes and pigments, rubber processing chemicals, and pharmaceuticals. sielc.com The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution on the aromatic ring and reactions at the amino group, allows for a high degree of molecular diversification. Common transformations such as diazotization, acylation, and alkylation open up pathways to a multitude of functionalized aromatic compounds.

Significance of Ether and N-Alkyl Functionalizations in Chemical Scaffolds

The incorporation of ether and N-alkyl functionalities into chemical scaffolds imparts distinct and often desirable properties to the parent molecule. Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are generally stable and can increase the lipophilicity of a compound, which can be crucial for its behavior in biological systems. chemicalbook.comnih.gov The isopentyloxy group in N-Ethyl-3-(isopentyloxy)aniline, with its branched alkyl chain, can further influence solubility and conformational flexibility.

N-alkylation of anilines, leading to secondary or tertiary amines, is a critical strategy in modulating the electronic and steric properties of the amino group. jocpr.com The N-ethyl group in the target molecule, for instance, can enhance the electron-donating ability of the nitrogen atom and provide steric bulk that can influence the molecule's reactivity and intermolecular interactions. The combination of both ether and N-alkyl groups on an aniline ring, as seen in this compound, creates a multifunctional scaffold with a unique profile of reactivity and physical properties, making it an attractive target for synthetic exploration.

Overview of Current Research Landscape involving this compound as a Key Chemical Entity

While direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of compounds investigated for their biological and material properties. The synthesis of analogous N-alkylanilines and alkoxy-substituted anilines is a common theme in medicinal chemistry and materials science. For instance, related compounds such as N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline have been explored for their potential as building blocks in the synthesis of more complex organic molecules and have been investigated for biological activities. evitachem.com

The synthesis of N-ethylaniline itself can be achieved through methods like the reaction of aniline with acetaldehyde (B116499) followed by reduction. google.com The preparation of substituted anilines often involves multi-step synthetic sequences, and the specific placement of the isopentyloxy group at the meta-position to the N-ethylamino group in this compound would require a carefully planned synthetic strategy. Research into similar structures often involves their use as intermediates in the creation of dyes, agrochemicals, or as precursors to molecules with specific electronic or photophysical properties. The study of this compound would likely fall within this broader context, with potential applications arising from the interplay of its constituent functional groups.

Properties

IUPAC Name |

N-ethyl-3-(3-methylbutoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-4-14-12-6-5-7-13(10-12)15-9-8-11(2)3/h5-7,10-11,14H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWJLABPDDVANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for N Ethyl 3 Isopentyloxy Aniline

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N-Ethyl-3-(isopentyloxy)aniline reveals several possible disconnection points, guiding the design of synthetic pathways. The two primary disconnections are at the C-N bond of the ethylamino group and the C-O bond of the isopentyloxy group.

Disconnection 1 (C-N bond): This disconnection leads back to 3-(isopentyloxy)aniline and an ethylating agent. This suggests an N-alkylation step as the final transformation.

Disconnection 2 (C-O bond): This disconnection points to N-ethyl-3-aminophenol and an isopentyl halide as precursors. This pathway would involve an O-alkylation step.

Established Synthetic Routes to this compound

The synthesis of this compound can be accomplished through a multi-step process that typically involves the formation of the ether linkage followed by the introduction of the ethyl group, or vice-versa.

Approaches via Nitration of Aniline (B41778) Derivatives

While direct nitration of aniline can be complex due to the activating and ortho-, para-directing nature of the amino group, as well as its susceptibility to oxidation, a more controlled approach starts with a less activated precursor. A plausible, though less direct, route could begin with the nitration of a suitable benzene (B151609) derivative, followed by transformations to introduce the required functional groups. However, for the synthesis of a meta-substituted product like this compound, starting with a meta-directing group is more strategic.

Reduction of Nitro Groups to Amino Functionalities

A common strategy in the synthesis of aromatic amines is the reduction of a corresponding nitro compound. For the synthesis of this compound, this would involve the reduction of a precursor like 1-(isopentyloxy)-3-nitrobenzene. This reduction can be achieved using various reducing agents.

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| Tin (Sn) and Hydrochloric Acid (HCl) | Acidic conditions | Effective for nitro group reduction | Requires removal of tin salts |

| Iron (Fe) and Hydrochloric Acid (HCl) | Acidic conditions | Cost-effective | Can require large excess of iron |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Neutral conditions, requires pressure | High yields, clean reaction | Requires specialized equipment for hydrogenation |

| Sodium Borohydride (B1222165) (NaBH₄) with a catalyst | Mild conditions | Selective | Can be expensive |

The resulting 3-(isopentyloxy)aniline can then be further functionalized.

O-Alkylation Reactions for Isopentyloxy Moiety Incorporation

The introduction of the isopentyloxy group is typically achieved through a Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, a common precursor is 3-aminophenol (B1664112). nih.gov

To achieve selective O-alkylation of 3-aminophenol with an isopentyl halide (e.g., isopentyl bromide), the more nucleophilic amino group often needs to be protected. researchgate.netumich.eduresearchgate.net One common method involves the formation of an imine by reacting the aminophenol with an aldehyde, such as benzaldehyde. umich.eduresearchgate.net The resulting Schiff base protects the amino group, allowing the phenolic hydroxyl group to be deprotonated with a base (e.g., potassium carbonate) and subsequently alkylated by the isopentyl halide. researchgate.netumich.eduresearchgate.net The protecting group is then removed by hydrolysis to yield 3-(isopentyloxy)aniline. umich.eduresearchgate.net

Alternatively, direct alkylation of 3-aminophenol can sometimes be achieved with careful control of reaction conditions, though this may lead to a mixture of N- and O-alkylated products. umich.edu

N-Alkylation Procedures for Ethyl Group Introduction

The final step in many synthetic routes to this compound is the introduction of the ethyl group onto the nitrogen atom of 3-(isopentyloxy)aniline. This N-alkylation can be accomplished through several methods.

One common approach is reductive amination . jocpr.com This involves reacting 3-(isopentyloxy)aniline with acetaldehyde (B116499) in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding N-ethyl amine. jocpr.compatsnap.comgoogle.com

Another method is direct alkylation with an ethylating agent , such as ethyl iodide or ethyl bromide. psu.edu This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. psu.edu However, a significant challenge with this method is controlling the degree of alkylation, as over-alkylation can lead to the formation of the tertiary amine, N,N-diethyl-3-(isopentyloxy)aniline, and even quaternary ammonium (B1175870) salts. psu.edu

Catalytic methods using transition metal complexes have also been developed for the N-alkylation of anilines with alcohols. google.comnih.govorganic-chemistry.org For instance, anilines can be N-ethylated using ethanol (B145695) in the presence of a suitable catalyst. google.comorganic-chemistry.org

Optimization of Reaction Conditions and Yields

The efficiency of each synthetic step is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For instance, ionic liquids have been explored as environmentally benign media for N-alkylation reactions. psu.edu

Base: In O- and N-alkylation reactions, the choice and amount of base are crucial for achieving high yields and minimizing side reactions.

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Catalyst: In catalytic reactions, such as catalytic hydrogenation or transition metal-catalyzed N-alkylation, the choice of catalyst and its loading are critical for achieving high conversion and selectivity. jocpr.comgoogle.comgoogle.com

For example, in the N-alkylation of anilines, the molar ratio of the aniline to the alkylating agent is a critical factor to control mono- versus di-alkylation. google.com Similarly, in the Williamson ether synthesis, the reaction temperature and the nature of the leaving group on the alkylating agent can impact the yield.

Catalytic Systems and Reagents Employed in Synthesis

The synthesis of this compound relies on a variety of catalytic systems and reagents to facilitate the key bond-forming reactions, namely N-alkylation and O-alkylation (etherification).

For the N-ethylation of an aniline or aminophenol precursor, several methods are available. A common approach involves the use of ethylating agents such as ethyl halides (e.g., ethyl bromide, ethyl iodide) or diethyl sulfate. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. In a related synthesis of N-ethylaniline, aniline is reacted with acetaldehyde to form a Schiff base, which is then reduced to the corresponding ethylamine (B1201723) using a reducing agent like sodium borohydride or through catalytic hydrogenation. google.comgoogle.com Catalytic reductive amination using a palladium on carbon (Pd/C) catalyst with a hydrogen source like ammonium formate (B1220265) also presents a viable and efficient method for N-alkylation. jocpr.com

For the O-alkylation (etherification) step, which involves the formation of the isopentyloxy group, the reaction is typically carried out by reacting a hydroxyl-substituted precursor with an isopentyl halide (e.g., bromoisopentane) in the presence of a base. google.com Common bases used for this purpose include potassium carbonate or sodium hydroxide, which deprotonate the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. researchgate.netresearchgate.net

The etherification of alcohols, such as isoamyl alcohol, can also be achieved using solid acid catalysts like Amberlyst®-15, a sulfonic resin. unicartagena.edu.co While this is demonstrated for the synthesis of di-isoamyl ether, similar principles could be applied to the etherification of a phenolic hydroxyl group. The use of such heterogeneous catalysts can simplify product purification.

A patent for the preparation of 3-(N-ethyl-N-isopentyl)aminophenol describes the reaction of purified 3-ethylaminophenol with bromoisopentane. google.com This suggests that a non-catalytic nucleophilic substitution can be effective, although reaction conditions such as temperature and solvent play a crucial role.

The following table summarizes the key reactions and the catalysts and reagents involved:

| Reaction Step | Precursor | Reagent(s) | Catalyst(s) | Product |

| N-Ethylation | 3-Aminophenol | Ethyl bromide | Base (e.g., K2CO3) | 3-(Ethylamino)phenol (B1269045) |

| N-Ethylation | Aniline | Acetaldehyde, Sodium borohydride | - | N-Ethylaniline |

| N-Ethylation | 2,6-Diethyl aniline | Acetaldehyde, Ammonium formate | Pd/C | N-Ethyl-2,6-diethyl aniline |

| O-Isopentylation | 3-Ethylaminophenol | Bromoisopentane | Base (e.g., NaOH) | This compound |

| O-Isopentylation | 3-Aminophenol | Isopentyl bromide | Base (e.g., K2CO3) | 3-(Isopentyloxy)aniline |

| Etherification | Isoamyl alcohol | Isoamyl alcohol | Amberlyst®-15 | Di-isoamyl ether |

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of this compound can be evaluated and optimized through the lens of green chemistry principles to enhance its sustainability. Key areas of focus include the choice of catalysts, solvents, and reaction conditions to minimize environmental impact and improve process efficiency.

One of the primary considerations in green synthesis is the use of catalytic rather than stoichiometric reagents. The application of heterogeneous catalysts, such as the sulfonic resin Amberlyst®-15 for etherification, offers significant advantages. unicartagena.edu.co These catalysts can be easily separated from the reaction mixture by filtration, allowing for their recovery and reuse, which reduces waste and simplifies product purification. Similarly, the use of Pd/C for catalytic hydrogenation or reductive amination is a well-established green technique, often proceeding with high efficiency and selectivity under mild conditions. jocpr.com

The choice of solvents is another critical aspect. Traditional organic solvents often pose environmental and health risks. The development of synthetic routes in greener solvents, such as water or bio-derived solvents, is a key goal. For instance, a patent for the preparation of 3-(N-ethyl-N-isopentyl)aminophenol utilizes an aqueous solution of monoethylamine in the initial step. google.com While subsequent steps may involve organic solvents, minimizing their use or replacing them with more benign alternatives is desirable.

Furthermore, improving energy efficiency by conducting reactions at lower temperatures and pressures contributes to a more sustainable process. The synthesis of N-ethylaniline from aniline and acetaldehyde at normal temperature and pressure is an example of a move towards milder reaction conditions, reducing energy consumption and the need for specialized high-pressure equipment. google.comgoogle.com

Finally, the reduction of waste is a cornerstone of green chemistry. A patent for the synthesis of a related sulfonated aniline derivative highlights a process that reduces the generation of "three wastes" (waste gas, wastewater, and solid waste) and allows for the recycling of the filtrate. google.comgoogle.com Adopting similar principles, such as in-process recycling of solvents and reagents, can significantly improve the environmental profile of the synthesis of this compound.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific NMR data for N-Ethyl-3-(isopentyloxy)aniline is currently available in the surveyed scientific literature.

Detailed ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for this compound, are not documented in public databases or research articles.

Specific ¹³C NMR data, which would provide information on the carbon framework of this compound, remains unreported in the available scientific resources.

There is no published research detailing the use of advanced 2D NMR techniques for the complete structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Publicly accessible mass spectrometry data for this compound is not available.

Specific ESI-MS data, which would confirm the molecular weight and provide insights into the ionization characteristics of this compound, has not been found in the reviewed literature.

HRMS data, crucial for determining the exact mass and elemental composition of this compound, is not available in the public domain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for confirming the identity and assessing the purity of this compound. The process involves two main stages: separation by gas chromatography and detection and identification by mass spectrometry.

In the gas chromatograph, a sample containing the compound is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium or nitrogen) flows through the column, carrying the sample with it. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. For an aniline (B41778) derivative like this compound, a non-polar or medium-polarity column is typically effective. epa.gov The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific chromatographic conditions and provides an initial indication of its identity.

As the compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum. This spectrum serves as a molecular "fingerprint." The molecular ion peak (M+) would correspond to the molecular weight of this compound (207.31 g/mol ). chemicalbook.com Other significant fragments would arise from the cleavage of the ethyl and isopentyloxy groups, providing definitive structural confirmation. The purity of the sample is determined by the presence of a single major peak in the GC chromatogram, with the corresponding mass spectrum confirming its identity. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When this compound is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies. The spectrometer measures the absorption of radiation at these frequencies, producing a spectrum of absorption versus wavenumber.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. These include a sharp peak for the N-H stretch of the secondary amine, C-H stretching from the aromatic ring and the aliphatic ethyl and isopentyl groups, C-N stretching, and the distinctive C-O-C stretch of the ether linkage. chemicalbook.comchemicalbook.comnist.gov

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Alkyl Groups | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Bending | 1450-1600 |

| Ether | C-O-C Asymmetric Stretch | 1200-1275 |

Note: The exact positions of the peaks can vary based on the molecular environment and the sample preparation method.

X-ray Diffraction (XRD) for Crystalline Solid-State Structure (if applicable)

X-ray Diffraction (XRD) is the primary analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a sample and measuring the scattering pattern produced. For a crystalline material, the regularly spaced atoms act as a diffraction grating, producing a unique diffraction pattern of constructive and destructive interference.

However, the applicability of XRD is contingent upon the physical state of the substance being analyzed. This compound has a predicted boiling point of 315.5 °C, suggesting it exists as a liquid under standard laboratory conditions. chemicalbook.com Therefore, XRD is not a suitable technique for its structural characterization in its native liquid state. The method would only become applicable if the compound could be induced to form a stable, single crystal, for instance, through slow evaporation from a suitable solvent at low temperatures.

Chromatographic Techniques for Separation and Purity Assessment

Flash column chromatography is a widely used preparative technique for the efficient purification of chemical compounds from mixtures, such as those obtained after a chemical synthesis. epa.gov To purify this compound, the crude reaction mixture is loaded onto the top of a glass column packed with a solid adsorbent, typically silica (B1680970) gel (the stationary phase).

A solvent or a mixture of solvents (the mobile phase), chosen for its ability to separate the target compound from impurities, is then passed through the column under positive pressure (using compressed air or an inert gas). This pressure speeds up the flow of the mobile phase, significantly reducing the separation time compared to traditional gravity-fed chromatography. Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary and mobile phases. This compound, being a moderately polar compound, would be separated from more polar or less polar byproducts. Fractions are collected as the solvent elutes from the column and are typically analyzed by Thin Layer Chromatography to identify those containing the pure product. researchgate.net

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical method used to monitor the progress of a chemical reaction. researchgate.netresearchgate.net In the synthesis of this compound, TLC allows a chemist to observe the consumption of the starting materials and the concurrent formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent like silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the eluent). The eluent travels up the plate by capillary action, and the components of the spotted mixture move with it at different rates. The distance a compound travels relative to the solvent front is known as the Retention Factor (Rf value) and is characteristic for a given compound and solvent system. nih.gov By comparing the spots from the reaction mixture to spots of the starting materials, a chemist can qualitatively determine when the reaction is complete, signaling the appropriate time to stop the reaction and begin the purification process. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions and By-product Formation

The oxidation of N-alkylanilines can proceed through various pathways, often leading to a complex mixture of products. The specific outcomes are highly dependent on the oxidant used and the reaction conditions. For N-Ethyl-3-(isopentyloxy)aniline, oxidation can target the nitrogen atom or the aromatic ring.

The nitrogen of the secondary amine can be oxidized to form radical cations, which can then undergo further reactions such as dimerization or polymerization. Anodic oxidation of N-alkylanilines is known to produce a variety of products through different reaction pathways. acs.org In the presence of strong oxidants, degradation of the alkyl groups can also occur.

Table 1: Potential Oxidation Products of this compound

| Oxidant Type | Potential Products | Reaction Site |

| Mild Oxidants (e.g., air, mild chemical oxidants) | N-oxides, nitrones, and colored polymeric materials | Nitrogen and aromatic ring |

| Strong Oxidants (e.g., permanganate, dichromate) | Ring-opened products, quinone-like structures, and degradation of side chains | Aromatic ring and alkyl groups |

| Electrochemical Oxidation | Dimerized products (e.g., benzidine (B372746) derivatives), polymeric films | Nitrogen and aromatic ring |

During the oxidation of aromatic compounds, ring-cleavage can also be a significant pathway, leading to the formation of various smaller, often oxygenated, by-products. nih.gov

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The N-ethylamino and isopentyloxy groups are both ortho-, para-directing and activating groups in electrophilic aromatic substitution. The powerful activating effect of the amino group, moderated slightly by the ethyl group, combined with the activating effect of the ether group, makes the aromatic ring of this compound highly reactive towards electrophiles.

The substitution pattern is determined by the directing effects of the two substituents. The N-ethylamino group at position 1 and the isopentyloxy group at position 3 will direct incoming electrophiles to the positions ortho and para to them. The positions ortho to the amino group are 2 and 6, and the para position is 4. The positions ortho to the isopentyloxy group are 2 and 4, and the para position is 6. Therefore, positions 2, 4, and 6 are all activated. Steric hindrance from the N-ethyl and isopentyloxy groups will also play a role in the regioselectivity of the substitution.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Products (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-N-ethyl-3-(isopentyloxy)aniline and 4-Nitro-N-ethyl-3-(isopentyloxy)aniline |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-N-ethyl-3-(isopentyloxy)aniline and 4-Bromo-N-ethyl-3-(isopentyloxy)aniline |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-acylation is likely to occur at the amine. Ring acylation may be less favorable due to complexation of the catalyst with the amine. |

| Sulfonation | H₂SO₄ | 2-Amino-6-(isopentyloxy)benzenesulfonic acid and 4-Amino-2-(isopentyloxy)benzenesulfonic acid (under forcing conditions) |

Nucleophilic Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. It can react with a variety of electrophiles. The nucleophilicity of amines generally follows the order of secondary amines > primary amines > ammonia, though this can be influenced by steric factors. masterorganicchemistry.com

Common reactions involving the nucleophilic nitrogen include acylation, alkylation, and reaction with aldehydes and ketones.

Table 3: Nucleophilic Reactions at the Secondary Amine of this compound

| Reaction | Electrophile | Product Type |

| Acylation | Acid chlorides, Anhydrides | N-acyl-N-ethyl-3-(isopentyloxy)aniline |

| Alkylation | Alkyl halides | Tertiary amine: N-alkyl-N-ethyl-3-(isopentyloxy)aniline |

| Reaction with Aldehydes/Ketones | Aldehydes, Ketones | Enamine or, after reduction, a tertiary amine |

Reactions Involving the Isopentyloxy Ether Linkage

Ethers are generally quite stable, but the ether linkage in this compound can be cleaved under harsh conditions, typically with strong acids such as HBr or HI. The cleavage of aryl alkyl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl group. The aromatic C-O bond is stronger and not typically cleaved.

The reaction will produce 3-(ethylamino)phenol (B1269045) and the corresponding isopentyl halide.

Table 4: Cleavage of the Isopentyloxy Ether Linkage

| Reagent | Products | Mechanism |

| HBr (excess) | 3-(Ethylamino)phenol and 1-bromo-3-methylbutane | Sₙ2 attack of Br⁻ on the protonated ether's isopentyl group |

| HI (excess) | 3-(Ethylamino)phenol and 1-iodo-3-methylbutane | Sₙ2 attack of I⁻ on the protonated ether's isopentyl group |

Mechanistic Investigations of Key Chemical Transformations

Mechanistic studies of reactions involving N-alkylanilines and related compounds provide a deeper understanding of their reactivity. For instance, the formation of N-nitrosamines from secondary amines during chlorination processes has been a subject of detailed mechanistic investigation. nih.govnih.gov This involves the reaction of the amine with a chlorinating agent to form an N-chloroamine intermediate, which can then be converted to a nitrosamine.

Density functional theory (DFT) calculations have been employed to study the formation mechanisms of N-nitrosodimethylamine (NDMA) from tertiary amines during chloramination, which involves nucleophilic substitution, oxidation, and dehydration followed by nitrosation. nih.gov Similar mechanistic principles can be applied to understand potential transformations of this compound under specific conditions.

Kinetic studies and the identification of intermediates are crucial in elucidating reaction mechanisms. For example, in the oxidation of N-alkylanilines, the initial formation of a radical cation is a key mechanistic step that dictates the subsequent product distribution. acs.org

Derivative Synthesis and Structural Modification Strategies

Rational Design of N-Ethyl-3-(isopentyloxy)aniline Analogs

The rational design of analogs of this compound is a strategic process aimed at systematically altering its chemical structure to enhance desired properties while minimizing undesirable ones. This process often begins with the identification of a pharmacophore, the essential structural features responsible for the molecule's biological activity. For a molecule like this compound, the design process would likely consider the three main components: the N-ethylaniline core, the isopentyloxy side chain, and the aromatic ring.

The design strategy may involve computational modeling to predict how structural changes will affect the molecule's interaction with a biological target. Key considerations in the rational design of its analogs include modulating lipophilicity, electronic properties, and steric bulk to improve target engagement, absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, replacing a functional group with a bioisostere—a substituent with similar physical or chemical properties—can lead to analogs with improved characteristics.

Functionalization of the Aromatic Ring

The aniline (B41778) ring in this compound is a prime target for functionalization to create a library of analogs. The existing substituents, the N-ethylamino and isopentyloxy groups, direct incoming electrophiles to specific positions on the ring, primarily ortho and para to these groups.

Common electrophilic aromatic substitution reactions that can be employed include:

Halogenation: Introducing halogen atoms (F, Cl, Br, I) can significantly alter the electronic properties and lipophilicity of the molecule.

Nitration: The introduction of a nitro group (-NO2) provides a handle for further transformations, such as reduction to an amino group.

Sulfonation: The addition of a sulfonic acid group (-SO3H) can increase water solubility. A known method for a related compound, N-ethyl-N-benzylaniline, involves reaction with fuming sulfuric acid to yield N-ethyl-N(3'-sulfo) benzyl (B1604629) aniline. google.com

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, which can be used to explore steric and electronic effects.

The choice of reaction conditions is crucial to control the regioselectivity and to avoid unwanted side reactions.

Table 1: Potential Aromatic Ring Modifications of this compound

| Reaction Type | Reagents | Potential Product |

| Bromination | Br2, FeBr3 | Bromo-N-ethyl-3-(isopentyloxy)aniline |

| Nitration | HNO3, H2SO4 | Nitro-N-ethyl-3-(isopentyloxy)aniline |

| Sulfonation | Fuming H2SO4 | This compound sulfonic acid |

| Acylation | CH3COCl, AlCl3 | Acetyl-N-ethyl-3-(isopentyloxy)aniline |

Modifications at the N-Ethyl Moiety

The N-ethyl group is another key site for structural modification. Alterations at this position can influence the molecule's basicity, steric profile, and interactions with target proteins. Strategies for modifying this group include:

N-Dealkylation followed by N-Realkylation: The ethyl group can be removed and replaced with other alkyl or functionalized alkyl chains of varying lengths and complexities.

Chain Extension or Branching: Replacing the ethyl group with propyl, butyl, or branched alkyl groups can probe the steric requirements of the target binding site.

Introduction of Functional Groups: The ethyl group can be replaced with chains containing functional groups such as alcohols, ethers, or amides to introduce new interaction points.

Studies on related phenethylamine (B48288) derivatives have shown that substitutions on the nitrogen atom can significantly impact biological activity. biomolther.org For example, replacing the N-ethyl group with an N-methyl group would yield N-Methyl-N-ethyl-3-(isopentyloxy)aniline.

Structural Variations of the Isopentyloxy Side Chain

Potential modifications include:

Altering Chain Length: The pentyloxy chain can be shortened (e.g., butoxy, propoxy) or lengthened (e.g., hexyloxy) to assess the impact of chain length on activity.

Varying Branching: The isopentyl group can be replaced with other isomers of pentyl, such as n-pentyl or neopentyl, to investigate the influence of steric bulk.

Introducing Unsaturation: The inclusion of double or triple bonds in the alkyl chain can alter its conformation and electronic properties.

Cyclic Analogs: The alkyl chain could be replaced with a cycloalkylmethoxy group, such as cyclopropylmethoxy or cyclohexylmethoxy.

In studies of similar molecules, such as astemizole (B1665302) analogues, the modification of alkoxy groups has been a key strategy in optimizing biological activity. nih.gov

Table 2: Illustrative Variations of the Isopentyloxy Side Chain

| Original Side Chain | Modified Side Chain | Rationale for Modification |

| Isopentyloxy | n-Butoxy | Decrease chain length and lipophilicity |

| Isopentyloxy | n-Hexyloxy | Increase chain length and lipophilicity |

| Isopentyloxy | Cyclopentylmethoxy | Introduce rigidity and a different steric profile |

| Isopentyloxy | 3-Pentenoxy | Introduce unsaturation to alter conformation |

This compound as a Synthon in Complex Molecule Synthesis

Beyond its use as a scaffold for generating analogs, this compound can serve as a valuable synthon, or building block, in the synthesis of more complex molecules. Its inherent functionality—a nucleophilic secondary amine and an activated aromatic ring—makes it suitable for a variety of coupling reactions.

For example, it could be a key intermediate in the synthesis of heterocyclic systems. An illustrative example from a related field is the synthesis of N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine, where an N-ethylaniline derivative undergoes further reactions to form the final phenothiazine (B1677639) ring system. rsc.org Similarly, this compound could be a precursor for the synthesis of novel dyes, polymers, or pharmaceutical agents through reactions that build upon its existing structure.

Methodologies for Structure-Activity Relationship (SAR) Studies in Related Analog Series

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a series of compounds relates to their biological activity. researchgate.net For analogs of this compound, SAR studies would involve synthesizing a library of derivatives with systematic structural changes and evaluating their effects on a specific biological endpoint.

Key methodologies in SAR studies include:

Systematic Modification: As detailed in the sections above, analogs are created by modifying one part of the molecule at a time (e.g., the aromatic ring, the N-alkyl group, or the alkoxy chain). nih.gov

Biological Testing: All synthesized analogs are tested in a relevant biological assay to determine their activity.

Data Analysis: The relationship between the structural modifications and the resulting biological activity is analyzed. This can range from simple qualitative comparisons to more complex quantitative structure-activity relationship (QSAR) modeling. researchgate.net

The goal of an SAR study is to build a model that explains how different functional groups and structural features contribute to the molecule's activity. nih.govmdpi.com This knowledge can then be used to design new, more potent, and selective compounds. For example, if it is found that increasing the length of the alkoxy chain leads to higher activity, the next generation of analogs would focus on exploring longer chain derivatives.

Applications in Advanced Chemical Materials and Functional Systems

Role in Organic Electronic Material Development

The development of organic electronic materials has been significantly influenced by the tunability of organic molecules. N-Ethyl-3-(isopentyloxy)aniline serves as a key building block in this field.

While direct, extensive research on this compound as a standalone charge transport layer material is not widely documented, its structural motifs are characteristic of those found in hole transport materials. The nitrogen atom's lone pair of electrons and the electron-donating nature of the ethyl and isopentyloxy groups enhance the electron density of the aromatic ring, which is a fundamental property for facilitating hole injection and transport. It is primarily utilized as a precursor in the synthesis of more complex molecules and polymers designed for these layers in organic electronic devices.

In the realm of organic electroluminescent devices (OLEDs), the efficiency and stability of the device are critically dependent on the properties of the materials used in its various layers. This compound can be incorporated as a molecular component in the synthesis of materials for OLEDs. Its structural features can contribute to the formation of stable amorphous films, a desirable characteristic for the emissive and charge-transporting layers in OLEDs, helping to prevent crystallization which can lead to device failure.

Incorporation into Polymeric Architectures

The reactivity of the amine group and the potential for the aromatic ring to participate in polymerization reactions make this compound a candidate for integration into various polymer systems.

This compound can serve as a monomer in the synthesis of conducting polymers. The presence of the N-ethyl and isopentyloxy groups can enhance the solubility of the resulting polymers, a significant advantage for their processing and application. For instance, in the context of polyanilines, the use of substituted anilines like this compound can lead to polymers with improved processability and tailored electronic properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Role of this compound | Potential Benefits |

| Polyanilines | Monomer | Improved solubility and processability, tunable electronic properties. |

| Poly(p-phenylene ethynylene)s | Monomer or Co-monomer | Enhanced solubility, modified optical and electronic properties. |

The amine functionality of this compound allows it to be used as a functionalizing agent for polymeric surfaces. It can be grafted onto polymer backbones or surfaces to impart specific properties such as hydrophobicity, altered surface energy, or to introduce reactive sites for further chemical modifications. This surface modification can be crucial for applications in biocompatible materials, sensors, and adhesion promotion.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity 7.2. Reaction Pathway Analysis and Transition State Calculations 7.3. Molecular Dynamics Simulations for Conformational Analysis 7.4. In Silico Prediction of Spectroscopic Parameters 7.5. Computational Design and Virtual Screening of N-Ethyl-3-(isopentyloxy)aniline Derivatives

Further research and publication in the field of computational chemistry are required before a detailed analysis of this compound can be compiled.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Pathways

Current synthetic routes to substituted anilines often rely on classical methods. Future research could focus on developing more sustainable and efficient "green" chemistry approaches for the synthesis of N-Ethyl-3-(isopentyloxy)aniline. This includes exploring biocatalytic methods, where enzymes could be engineered to perform the N-ethylation or O-alkylation with high selectivity, reducing the need for harsh reagents and protecting groups. Additionally, flow chemistry presents a promising avenue for optimizing reaction conditions, improving yield, and enabling safer, more scalable production. Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, could also be investigated as a solvent-free alternative.

Development of Highly Selective and Stereospecific Transformations

The aniline (B41778) scaffold is a cornerstone in medicinal chemistry and materials science. A critical area for future research will be the development of catalytic systems that can achieve highly selective transformations at specific positions on the this compound molecule. For instance, developing catalysts for C-H activation would allow for the direct functionalization of the aromatic ring, opening up pathways to novel derivatives without the need for pre-functionalized starting materials. If chiral centers are introduced, the development of stereospecific transformations will be paramount for applications in pharmacology and optics, where a single enantiomer is often desired.

Integration into Supramolecular Assemblies

The N-H group in this compound is a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. These features make it an ideal building block for supramolecular chemistry. Future studies could explore its ability to form well-defined, self-assembled structures such as gels, liquid crystals, or molecular cages. By co-assembling with other molecules, it may be possible to create functional systems where the aniline derivative acts as a sensor, recognizing specific analytes through changes in the supramolecular structure.

Advanced Material Design for Next-Generation Technologies

Aniline derivatives are precursors to conducting polymers and are used in the synthesis of dyes and electro-optical materials. Research into the polymerization of this compound could lead to new conductive polymers with tailored properties. The isopentyloxy group could enhance solubility and processability, while the N-ethyl group could influence the electronic properties of the resulting polymer. Furthermore, its potential as a component in organic light-emitting diodes (OLEDs) or as a charge-transporting material in perovskite solar cells warrants investigation. The molecule's response to external stimuli like light or electric fields could also be harnessed for creating "smart" materials.

Interdisciplinary Research with this compound as a Chemical Platform

The versatility of the this compound structure makes it a valuable platform for interdisciplinary research. In medicinal chemistry, it could serve as a scaffold for the synthesis of new bioactive compounds. Its potential for chemical modification allows for the creation of libraries of related molecules for high-throughput screening. In the field of agrochemicals, aniline derivatives are often used as starting materials for herbicides and fungicides. The specific substituents of this compound might confer novel biological activities. Collaboration between synthetic chemists, materials scientists, biologists, and engineers will be crucial to fully exploit the potential of this compound. For example, its derivatives could be explored as corrosion inhibitors, a field where aniline compounds have shown promise.

Q & A

Q. What are the recommended methodologies for synthesizing N-Ethyl-3-(isopentyloxy)aniline and verifying its purity?

Synthesis typically involves nucleophilic substitution or alkylation of a parent aniline derivative under controlled conditions. Post-synthesis, purity verification should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect trace impurities. Structural confirmation requires X-ray crystallography (if crystalline) or nuclear magnetic resonance (NMR) spectroscopy. For example, crystal structure refinement using SHELX software ensures accurate bond-length and angle measurements .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

Stability studies should assess thermal, photochemical, and oxidative degradation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Photodegradation can be studied using simulated solar radiation (e.g., xenon lamps) with UV-Vis spectroscopy to monitor degradation kinetics. Oxidative stability is tested via exposure to reactive oxygen species (ROS) in aqueous solutions, followed by LC-MS to identify degradation products .

Q. What spectroscopic techniques are critical for analyzing the electronic and vibrational properties of this compound?

Vibrational spectra (IR/Raman) are essential for identifying functional groups and conformational dynamics. For electronic properties, UV-Vis spectroscopy combined with density functional theory (DFT) calculations can map excited-state transitions. Time-resolved fluorescence spectroscopy further probes excited-state lifetimes. Recent studies on aniline derivatives highlight the utility of cryogenic matrix isolation for capturing transient intermediates .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound's electronic structure?

Discrepancies between experimental and theoretical data (e.g., bond angles, dissociation energies) require multi-configurational quantum chemistry methods like CASSCF or XMCQDPT2. These approaches account for electron correlation effects, which are critical for accurate modeling of cationic or excited states. For example, DFT studies on aniline trications revealed discrepancies in NH/NH<sup>+</sup> dissociation energies, resolved via post-Hartree-Fock corrections .

Q. What experimental design strategies optimize photocatalytic degradation studies of this compound?

The Box-Behnken design (BBD) is highly effective for optimizing degradation parameters (e.g., catalyst loading, pH, irradiation time). This response surface methodology minimizes experimental runs while maximizing data robustness. For instance, MnFe2O4/Zn2SiO4 catalysts degraded aniline derivatives efficiently under BBD-optimized conditions, achieving >90% efficiency with 0.5 g/L catalyst and pH 7 .

Q. How do hydrogen-bonding networks and crystal packing influence the physicochemical properties of this compound?

X-ray diffraction (XRD) reveals intermolecular interactions, such as bifurcated N–H⋯(Br,O) hydrogen bonds, which stabilize crystal lattices and affect solubility. Refinement software (e.g., SHELXL) can model anisotropic displacement parameters to resolve thermal motion artifacts. For example, in related aniline derivatives, hydrogen-bonded dimers form layered structures parallel to specific crystallographic planes, impacting mechanical stability .

Q. What are the challenges in modeling the environmental fate of this compound using isotopic labeling?

Stable isotopes (e.g., <sup>13</sup>C-labeled analogs) track degradation pathways but require precise synthesis to avoid isotopic scrambling. LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity for detecting labeled metabolites. Recent studies on Aniline-<sup>13</sup>C6 demonstrated its utility in mapping soil adsorption kinetics and microbial degradation routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.